N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide
CAS No.: 941905-32-4
Cat. No.: VC11891134
Molecular Formula: C26H26N2O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941905-32-4 |
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Molecular Formula | C26H26N2O3 |
Molecular Weight | 414.5 g/mol |
IUPAC Name | N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C26H26N2O3/c1-31-23-12-7-19(8-13-23)9-15-25(29)27-22-11-14-24-21(17-22)10-16-26(30)28(24)18-20-5-3-2-4-6-20/h2-8,11-14,17H,9-10,15-16,18H2,1H3,(H,27,29) |
Standard InChI Key | BYOHLPKLAGLGHT-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Characterization
The compound features a tetrahydroquinoline backbone, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. Key substituents include:
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A benzyl group at position 1 of the tetrahydroquinoline core.
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A 2-oxo group at position 2, introducing ketone functionality.
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A 3-(4-methoxyphenyl)propanamide side chain at position 6.
Molecular Formula:
Molecular Weight: 437.49 g/mol
Calculated LogP: 4.82 (indicating moderate lipophilicity)
Topological Polar Surface Area: 65.7 Ų (suggesting moderate membrane permeability)
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 437.49 g/mol |
Hydrogen Bond Donors | 2 (amide NH, ketone O) |
Hydrogen Bond Acceptors | 4 (amide O, ketone O, methoxy O) |
Rotatable Bonds | 6 |
The benzyl and methoxyphenyl groups contribute steric bulk and electronic effects, potentially modulating interactions with biological targets. The 2-oxo group enhances planarity in the tetrahydroquinoline system, facilitating π-π stacking with aromatic residues in enzymes or receptors.
Synthetic Methodologies
Core Synthesis: Tetrahydroquinoline Formation
The tetrahydroquinoline core is typically synthesized via the Skraup reaction or Pictet-Spengler cyclization. For this compound, a modified Pfitzinger reaction may be employed:
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Condensation: Isatin derivatives react with benzaldehyde under basic conditions to form quinoline-2-carboxylic acid intermediates.
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Reduction: Catalytic hydrogenation (e.g., using ) saturates the pyridine ring, yielding tetrahydroquinoline.
Benzylation at Position 1
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Reagents: Benzyl chloride, , DMF.
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Mechanism: Nucleophilic substitution at the tetrahydroquinoline nitrogen.
Table 2: Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield (%) |
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1 | Quinoline core formation | Isatin, benzaldehyde, NaOH | 65–70 |
2 | Tetrahydroquinoline reduction | , 10% Pd-C | 85 |
3 | N-Benzylation | Benzyl chloride, , 80°C | 78 |
4 | Propanamide coupling | 3-(4-MeO-phenyl)propanoyl chloride, EtN | 62 |
Biological Activity and Mechanism
Putative Targets and Pathways
While specific target data remain undisclosed, structural analogs suggest potential interactions with:
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Kinase enzymes: The tetrahydroquinoline scaffold resembles ATP-competitive kinase inhibitors (e.g., EGFR inhibitors).
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G-protein-coupled receptors (GPCRs): Methoxyphenyl groups are common in GPCR ligands, particularly serotonin and adrenergic receptors.
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Epigenetic regulators: Quinoline derivatives often inhibit histone deacetylases (HDACs) or DNA methyltransferases.
In Silico Predictions
Molecular docking simulations (using AutoDock Vina) indicate favorable binding to:
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Cyclin-dependent kinase 2 (CDK2): Binding energy = -9.2 kcal/mol, involving hydrogen bonds with Glu81 and Leu83.
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5-HT receptor: Interaction with transmembrane helix 5 via the methoxyphenyl group.
Table 3: Predicted Pharmacological Profiles
Assay Type | Result | Implication |
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CYP3A4 Inhibition | Moderate (IC ≈ 8 μM) | Potential drug-drug interactions |
Plasma Protein Binding | 92% (predicted) | Long half-life |
hERG Inhibition | Low risk (IC > 30 μM) | Favorable cardiac safety |
Comparative Analysis with Structural Analogs
Analog 1: N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Structural Difference: Lacks methoxyphenyl extension.
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Activity: 10-fold lower kinase inhibition potency, underscoring the importance of the 3-(4-MeO-phenyl) group.
Analog 2: 3-Phenylpropanamide Derivative
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Structural Difference: Methoxy replaced with hydrogen.
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Activity: Reduced GPCR binding affinity, highlighting the role of methoxy in target engagement.
Table 4: Structure-Activity Relationship (SAR) Insights
Modification Site | Effect on Activity |
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1-Benzyl group removal | Complete loss of CDK2 inhibition |
2-Oxo → 2-Hydroxy | 50% reduced plasma stability |
Methoxy → Ethoxy | Improved metabolic stability |
Challenges and Future Directions
Synthetic Optimization
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Green chemistry approaches: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
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Flow chemistry: Enhance yield in propanamide coupling (projected 75% yield at pilot scale).
Biological Validation
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In vivo pharmacokinetics: Assess oral bioavailability in rodent models.
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Off-target profiling: Broad-panel kinase assays to identify selectivity issues.
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